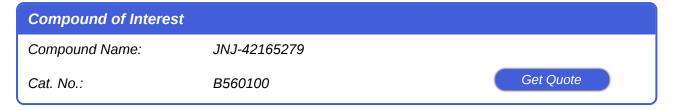


Early-phase clinical trial results for JNJ-42165279

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An In-depth Technical Guide to the Early-Phase Clinical Trial Results of JNJ-42165279

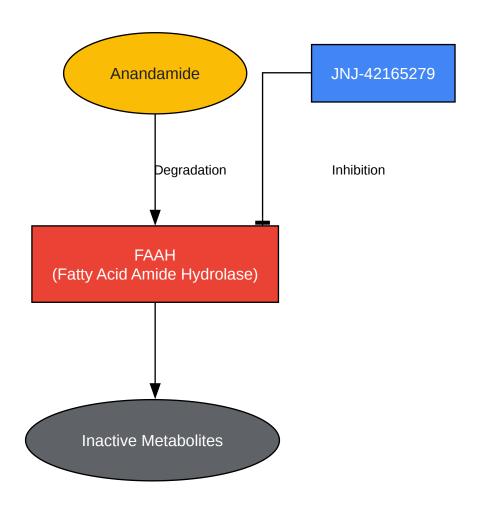
Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound acts by covalently binding to the catalytic site of FAAH in a slowly reversible manner.[1][2][3] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides (FAAs), including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2] [4] This mechanism is being explored for its therapeutic potential in treating anxiety and mood disorders.[1][5] This guide provides a detailed overview of the early-phase clinical trial results for JNJ-42165279, focusing on its pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Mechanism of Action: FAAH Inhibition

JNJ-42165279 is a selective inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3][6][7][8] By blocking FAAH, **JNJ-42165279** potentiates the effects of these endogenous signaling molecules.[5] The compound has an IC50 of 70 nM for FAAH and demonstrates high selectivity over other enzymes, ion channels, transporters, and receptors.[1][4]





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Caption: Signaling pathway of FAAH inhibition by JNJ-42165279.

Early-Phase Clinical Trial Results Phase 1: Pharmacokinetics, Pharmacodynamics, and Safety

A Phase 1 multiple-ascending dose study was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of **JNJ-42165279**.[5][9]

Pharmacokinetics: **JNJ-42165279** demonstrated a plasma half-life of 8-14 hours.[3] Following oral administration, it was found to cross the blood-brain barrier, with brain concentrations being somewhat elevated relative to plasma at Cmax.[4]



Pharmacodynamics: Administration of **JNJ-42165279** resulted in a dose-dependent increase in plasma and cerebrospinal fluid (CSF) concentrations of FAAs.[5] A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 confirmed target engagement in the brain.[5][10]

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers

Parameter	Dose	Result
Plasma AEA	10-100 mg (single dose)	5.5–10-fold increase vs. placebo[5]
Plasma OEA & PEA	10-100 mg (single dose)	4.3–5.6-fold increase vs. placebo[5]
CSF AEA	10-75 mg (daily for 7 days)	~41-77-fold increase vs. predose[5]
CSF OEA	10-75 mg (daily for 7 days)	~5.8-7.4-fold increase vs. predose[5]
Brain FAAH Occupancy	≥10 mg	Saturation (96-98%)[5]

Safety: In Phase 1 trials, **JNJ-42165279** was generally well-tolerated with few side effects, all of which were of mild intensity.[11][12] No serious adverse events were reported.[1]

Phase 2: Efficacy and Safety in Patient Populations

Social Anxiety Disorder (SAD): A Phase 2a, multicenter, double-blind, placebo-controlled proof-of-concept study (NCT02432703) evaluated the efficacy, safety, and tolerability of **JNJ-42165279** (25 mg daily for 12 weeks) in 149 subjects with SAD.[3][6][7][8][13]

Table 2: Efficacy Results of JNJ-42165279 in Social Anxiety Disorder



Endpoint	JNJ-42165279 (n=~75)	Placebo (n=~74)	p-value
Change in LSAS Total Score	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not significant[6][13]
≥30% Improvement in LSAS	42.4%	23.6%	0.04[6][13]
CGI-I "Much/Very Much Improved"	44.1%	23.6%	0.02[6][13]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation

The study indicated that **JNJ-42165279** may have an anxiolytic effect, although the primary endpoint was not met.[6][13] The drug was well tolerated.[13]

Autism Spectrum Disorder (ASD): A Phase 2, double-blind, placebo-controlled, multicenter study (NCT03664232) assessed the efficacy and safety of **JNJ-42165279** (25 mg, twice-daily for 12 weeks) in 61 adolescents and adults with ASD.[14][15]

Table 3: Efficacy Results of JNJ-42165279 in Autism Spectrum Disorder

Endpoint (Change from baseline to day 85)	JNJ-42165279	Placebo	p-value
ABI-CD Score	Not specified	Not specified	0.284[14][15]
ABI-SC Score	Not specified	Not specified	0.290[14][15]
ABI-RB Score	Not specified	Not specified	0.231[14][15]
RBS-R Score	Favored JNJ- 42165279	-	0.006[14][15]
CASI-Anx Score	Favored JNJ- 42165279	-	0.048[14][15]



ABI-CD: Autism Behavior Inventory-Core Domain; ABI-SC: ABI-Social Communication; ABI-RB: ABI-Repetitive/Restrictive Behavior; RBS-R: Repetitive Behavior Scale-Revised; CASI-Anx: Child Adolescent Symptom Inventory-Anxiety.

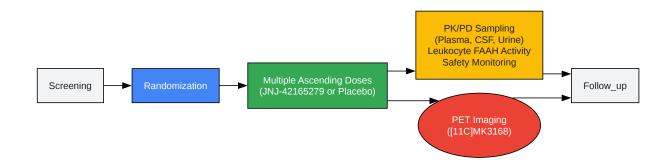
While the primary endpoints were not met, **JNJ-42165279** showed potential therapeutic effects on certain aspects of core ASD symptoms and demonstrated an acceptable safety profile.[14] [15]

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following is a summary of the methodologies as described in the cited publications.

Phase 1 Multiple-Ascending Dose and PET Study:

- Design: Randomized, placebo-controlled, multiple-ascending dose study in healthy male volunteers.[9][16]
- Assessments: Pharmacokinetics (plasma, CSF, urine concentrations of JNJ-42165279), pharmacodynamics (plasma and CSF FAA levels, leukocyte FAAH activity), and safety were monitored.[5][9]
- PET Imaging: Brain FAAH occupancy was determined using the tracer [11C]MK3168 after single and multiple doses of JNJ-42165279.[5][10]



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